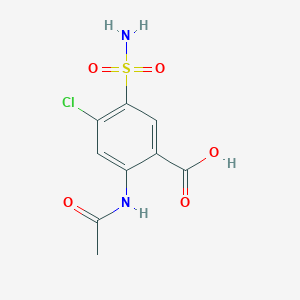
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid, also known as N-Acetylsulfanilyl chloride, is a chemical compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. This compound has been used in various fields of research, including biochemistry, pharmacology, and medicinal chemistry.
Scientific Research Applications
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid has been extensively used in scientific research. It has been used as a reagent in the synthesis of various compounds, including sulfonamides and sulfonylureas. It has also been used as a substrate for the determination of enzyme activity. This compound has been used in the study of enzyme inhibition and enzyme kinetics. It has been used in the development of drugs for the treatment of various diseases such as diabetes, cancer, and bacterial infections.
Mechanism Of Action
The mechanism of action of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid is not fully understood. However, it has been reported to inhibit the activity of enzymes such as carbonic anhydrase and dihydrofolate reductase. This inhibition results in the suppression of various biological processes, including cell proliferation, DNA synthesis, and protein synthesis.
Biochemical And Physiological Effects
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and bacteria. It has also been reported to decrease the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. This compound has been reported to have anti-inflammatory and analgesic properties.
Advantages And Limitations For Lab Experiments
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid has several advantages for lab experiments. It is readily available and easy to synthesize. It has been extensively used in scientific research, and its mechanism of action and biochemical and physiological effects are well documented. However, this compound has some limitations for lab experiments. It is toxic and can cause skin and eye irritation. It is also unstable in the presence of moisture and light.
Future Directions
There are several future directions for the research of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid. One of the future directions is the development of new drugs based on this compound for the treatment of various diseases. Another future direction is the study of the mechanism of action of this compound in more detail. The development of new synthesis methods for this compound is also a future direction for research. The study of the toxicity and safety of this compound is also an important future direction.
Synthesis Methods
The synthesis of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid involves the reaction of sulfanilic acid with acetic anhydride and thionyl chloride. This reaction results in the formation of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acidanilyl chloride. The next step involves the reaction of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acidanilyl chloride with 4-chlorobenzoic acid in the presence of a base such as sodium hydroxide. This reaction results in the formation of 2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid.
properties
CAS RN |
17560-54-2 |
|---|---|
Product Name |
2-(Acetylamino)-5-(aminosulphonyl)-4-chlorobenzoic acid |
Molecular Formula |
C9H9ClN2O5S |
Molecular Weight |
292.7 g/mol |
IUPAC Name |
2-acetamido-4-chloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C9H9ClN2O5S/c1-4(13)12-7-3-6(10)8(18(11,16)17)2-5(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)(H2,11,16,17) |
InChI Key |
YUHXSVUWDBFINU-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1C(=O)O)S(=O)(=O)N)Cl |
Other CAS RN |
17560-54-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



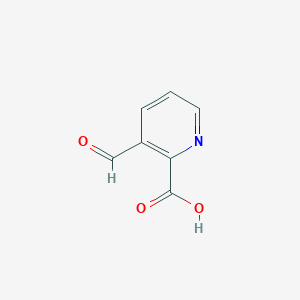


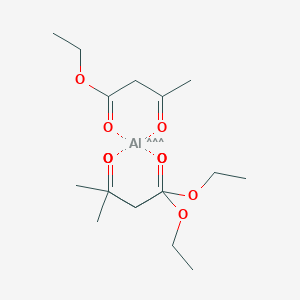


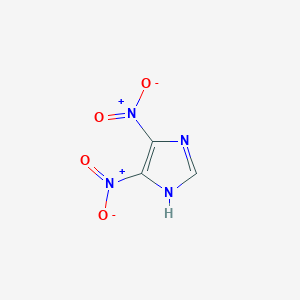


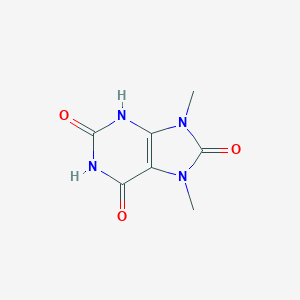
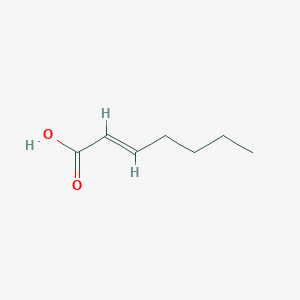

![4-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B100377.png)
